Lipophilicity (XLogP3) Comparison: N-Butyl vs. N-Phenyl vs. N,N-Dibutyl Derivatives
The target compound N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has a computed XLogP3 of 1.8 [1]. In contrast, the N-phenyl derivative (CAS 53854-83-4) has a higher computed logP (estimated ~2.5–3.0 based on added aromatic carbons), and the N,N-dibutyl derivative (CAS 851988-69-7) has a significantly higher XLogP3 of approximately 3.5 . The intermediate lipophilicity of the target compound may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | N-phenyl analog: ~2.5–3.0 (estimated); N,N-dibutyl analog: ~3.5 (estimated from mcule.com data) |
| Quantified Difference | ΔXLogP3 ≈ -0.7 to -1.7 vs. analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem) or estimated from logP data on mcule.com |
Why This Matters
Moderate lipophilicity often correlates with reduced non-specific binding and improved solubility in aqueous assay buffers, making this compound preferable for early-stage screening.
- [1] PubChem CID 7105725. XLogP3: 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/851988-79-9 View Source
